molecular formula C12H18N2O B15316255 1-(2-Methoxy-4-methylphenyl)piperazine

1-(2-Methoxy-4-methylphenyl)piperazine

Cat. No.: B15316255
M. Wt: 206.28 g/mol
InChI Key: DGJIEOYZRNNVDF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the arylpiperazine class, a family of compounds known for their diverse interactions with central nervous system receptors . While specific binding data for this exact compound is limited in the public domain, research on its close structural analogs provides strong insight into its potential research value. For instance, a study on the highly similar compound 1-(4-Methoxy-2-methylphenyl)piperazine (MMPP) demonstrated that it can enhance the acquisition and formation of memory in mouse models . This effect was found to be mediated through interactions with key neurotransmitter systems, including cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, suggesting its utility as a tool for studying cognitive processes and neuropharmacology . Furthermore, other 1-(2-methoxyphenyl)piperazine derivatives have been investigated for their high affinity and selectivity for dopamine D4 receptors, which are a target of interest for developing novel antipsychotic agents . The compound serves as a versatile chemical building block, as evidenced by its use as a precursor in multi-step synthetic routes for complex molecules in research settings . From a chemical perspective, related phenylpiperazine compounds typically exhibit good solubility in various organic solvents, which is a practical consideration for research applications . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

DGJIEOYZRNNVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the synthesis of 1-(2-Methoxy-4-methylphenyl)piperazine may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with acyl halides or acid anhydrides. For example:

  • Reaction with acetyl chloride forms N-acetyl derivatives.

  • Coupling with benzoyl chloride under EDCI-mediated conditions yields N-benzoylated products .

Example Reaction:

1-(2-Methoxy-4-methylphenyl)piperazine+AcCl1-Acetyl-4-(2-methoxy-4-methylphenyl)piperazine+HCl\text{1-(2-Methoxy-4-methylphenyl)piperazine} + \text{AcCl} \rightarrow \text{1-Acetyl-4-(2-methoxy-4-methylphenyl)piperazine} + \text{HCl}

Key Data:

ReagentProductConditionsReference
Acetyl chlorideN-acetylpiperazine derivativeAnhydrous DCM, RT
Benzoyl chlorideN-benzoylpiperazine derivativeEDCI, DCM, 0–25°C

Alkylation Reactions

Alkylation at the piperazine nitrogen occurs with alkyl halides or epoxides. For instance:

  • Reaction with methyl iodide produces N-methylated derivatives.

  • Benzyl chloride forms N-benzyl analogs, though steric hindrance from the phenyl group may reduce yields .

Example Reaction:

1-(2-Methoxy-4-methylphenyl)piperazine+CH3I1-Methyl-4-(2-methoxy-4-methylphenyl)piperazine+HI\text{1-(2-Methoxy-4-methylphenyl)piperazine} + \text{CH}_3\text{I} \rightarrow \text{1-Methyl-4-(2-methoxy-4-methylphenyl)piperazine} + \text{HI}

Key Data:

ReagentProductYieldReference
Methyl iodideN-methyl derivative75–85%
Benzyl chlorideN-benzyl derivative60–70%

N-Oxidation

The piperazine nitrogen undergoes oxidation with peracids (e.g., mCPBA) or hydrogen peroxide to form N-oxides, which are polar metabolites .

Example Reaction:

1-(2-Methoxy-4-methylphenyl)piperazine+H2O21-(2-Methoxy-4-methylphenyl)piperazine-*N*-oxide+H2O\text{1-(2-Methoxy-4-methylphenyl)piperazine} + \text{H}_2\text{O}_2 \rightarrow \text{1-(2-Methoxy-4-methylphenyl)piperazine-*N*-oxide} + \text{H}_2\text{O}

Key Data:

Oxidizing AgentProductConditionsReference
mCPBAN-oxide derivativeCHCl₃, 0°C
H₂O₂N-oxide derivativeAcOH, 50°C

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd²⁺, Cu²⁺), forming stable complexes. These complexes are characterized by altered solubility and catalytic properties .

Example Reaction:

1-(2-Methoxy-4-methylphenyl)piperazine+CdCl2[Cd(L)2Cl2]\text{1-(2-Methoxy-4-methylphenyl)piperazine} + \text{CdCl}_2 \rightarrow [\text{Cd}(\text{L})_2\text{Cl}_2]

Key Data:

Metal SaltComplex StructureApplicationReference
CdCl₂Tetrahedral coordinationPhotocatalysis
CuSO₄Square planar geometryAntimicrobial agents

Salt Formation

The piperazine nitrogen reacts with acids (e.g., HCl, H₂SO₄) to form water-soluble salts, facilitating purification and formulation .

Example Reaction:

1-(2-Methoxy-4-methylphenyl)piperazine+HCl1-(2-Methoxy-4-methylphenyl)piperazine\cdotpHCl\text{1-(2-Methoxy-4-methylphenyl)piperazine} + \text{HCl} \rightarrow \text{1-(2-Methoxy-4-methylphenyl)piperazine·HCl}

Key Data:

AcidSalt Solubility (g/100 mL)Reference
HCl12.5 (H₂O, 25°C)
H₂SO₄8.2 (H₂O, 25°C)

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic/basic conditions via cleavage of the methoxy group or piperazine ring .

  • Oxidative Stability : Susceptible to autoxidation in air, forming N-oxides over time .

Scientific Research Applications

It appears that the query is focused on the applications of the chemical compound "1-(2-Methoxy-4-methylphenyl)piperazine." Based on the search results, here's what is available:

Scientific Research Applications

  • Study on Memory Mechanisms: 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has been studied for its action mechanism in memory acquisition, formation, and consolidation in mice using a passive avoidance test . The study suggests that MMPP can enhance memory acquisition and formation, but not consolidation, through cholinergic, NMDA-glutamatergic, and 5-HT1A receptors .
  • Aripiprazole Analog Research: "1-(2-Methoxy-4-methylphenyl)piperazine" is used in synthesizing aripiprazole analogs to explore their affinity and selectivity for D2 versus D3 receptors . It was found that changing the methoxy group from the 2-position on the benzene ring to the 4-position decreased both D2 and D3 receptors affinity . Substitution on both 2- and 4-positions decreased D3 receptor affinity but had little effect on D2 receptor affinity .
  • Synthesis Information: 1-(2-methoxy-4-methylphenyl)piperazine hydrochloride can be synthesized from 2-methoxy-4-methylaniline and bis-(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate in butanol .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. For example, it may modulate the activity of serotonin or dopamine receptors, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

Piperazine derivatives exhibit diverse pharmacological effects depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Receptor Interactions
Compound Name Substituents Receptor Affinity (Ki) Biological Activity Source
1-(2-Methoxy-4-methylphenyl)piperazine 2-OCH3, 4-CH3 Not reported Potential CNS modulation
1-(2-Methoxyphenyl)piperazine 2-OCH3 5-HT1B agonist Variable sympathetic nerve effects
1-(m-Trifluoromethylphenyl)piperazine m-CF3 5-HT1B (Ki ≈ 65 nM) High selectivity for 5-HT1B
Compound 25 () 2-Diphenyl substituent 5-HT7 (Ki = 0.58 nM) Agonist, brain-penetrant
1-(4-Chlorobenzhydryl)piperazine 4-Cl, benzhydryl group Cytotoxic (IC50 ≈ µM range) Anticancer activity
Key Observations:
  • Receptor Selectivity : While 1-(2-methoxyphenyl)piperazine acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge, the 4-methyl substitution could shift selectivity toward other serotonin subtypes (e.g., 5-HT1A or 5-HT7) based on structural trends in analogs .
  • Cytotoxicity vs. CNS Activity : Derivatives like 1-(4-chlorobenzhydryl)piperazine prioritize cytotoxicity against cancer cells, whereas arylpiperazines with electron-donating groups (e.g., methoxy) focus on CNS receptor modulation .

Pharmacological and Functional Insights

  • Dopamine D2 Receptor : Analogous (2-methoxyphenyl)piperazine derivatives, such as 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, exhibit high D2 affinity (Ki < 10 nM), suggesting that the target compound’s 4-methyl group might sterically hinder similar binding .
  • Serotonin Receptor Modulation :
    • 5-HT1A/1B: Simple arylpiperazines like 1-(m-trifluoromethylphenyl)piperazine show selectivity for 5-HT1B, while bulkier substituents (e.g., diphenyl groups) enhance 5-HT7 affinity .
    • Functional Activity: Compound 25 () acts as a 5-HT7 agonist with rapid blood-brain barrier penetration, highlighting the importance of substituent bulk in CNS targeting .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxy-4-methylphenyl)piperazine, and how are yields maximized?

The synthesis typically involves alkylation of piperazine with 2-methoxy-4-methylphenyl groups. A validated method () uses 1-(2-methoxy-4-methylphenyl)piperazine hydrochloride synthesized via reaction of 2-methoxy-4-methylaniline with bis-(2-chloroethyl)amine hydrochloride in 1-butanol under reflux, yielding a hydrochloride salt (mp 212–213°C, 95% yield). Key steps include:

  • Reagent optimization : Potassium carbonate as a base and 1-butanol as solvent enhance nucleophilic substitution.
  • Purification : Recrystallization from ethanol/ether improves purity.
    Methodological emphasis should be placed on controlling reaction temperature (reflux conditions) and stoichiometric ratios to minimize byproducts .

Q. How is structural confirmation and purity assessment performed post-synthesis?

Post-synthesis characterization involves:

  • Melting Point Analysis : Reported as 212–213°C for the hydrochloride salt ().
  • 1H NMR Spectroscopy : Peaks in CDCl3 at δ 2.30 (s, 3H, CH3), 3.80 (s, 3H, OCH3), and 3.40–3.60 (m, 8H, piperazine) confirm substituent positions.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) verifies purity (>95%).
    Cross-referencing spectral data with computational models (e.g., density functional theory) can resolve ambiguities .

Q. What are the primary pharmacological targets of this compound?

1-(2-Methoxy-4-methylphenyl)piperazine derivatives are explored as dopamine receptor ligands , particularly for D2 and D3 subtypes. highlights its incorporation into carboxamide-linked analogs, which exhibit >1000-fold selectivity for D3 receptors over D2. This selectivity is critical for studying neuropsychiatric disorders (e.g., schizophrenia) with reduced extrapyramidal side effects .

Advanced Research Questions

Q. How do structural modifications impact dopamine receptor affinity and selectivity?

Structure-Activity Relationship (SAR) Studies :

  • Methoxy Positioning : The 2-methoxy group on the phenyl ring enhances D3 receptor binding by participating in hydrophobic interactions with the E2 loop ().
  • Linker Chemistry : Replacing the carboxamide linker with an amine reduces D3 affinity by >100-fold, underscoring the carbonyl group’s role in hydrogen bonding ().
  • Substituent Effects : Adding electron-withdrawing groups (e.g., Cl) to the phenyl ring modulates selectivity.
    Experimental design should include radioligand binding assays (e.g., [³H]spiperone for D2, [³H]PD-128907 for D3) and functional cAMP assays to quantify efficacy .

Q. How can conflicting biological activity data across studies be reconciled?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.
  • Solubility Artifacts : Use of DMSO >0.1% may inhibit receptor function.
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) reveal species-specific degradation.
    To resolve contradictions, researchers should:
  • Standardize assay conditions (e.g., uniform cell lines, buffer systems).
  • Validate findings with orthogonal methods (e.g., electrophysiology for receptor function).
  • Perform pharmacokinetic profiling (e.g., plasma protein binding, half-life) .

Q. What in vitro models are optimal for evaluating neuropharmacological effects?

  • Primary Neuronal Cultures : Rat cortical neurons assess dopamine uptake inhibition (IC50 via [³H]dopamine reuptake assays).
  • Engineered Cell Lines : HEK293 cells stably expressing human D2/D3 receptors quantify ligand binding (Kd values).
  • Brain Slice Electrophysiology : Measures changes in synaptic plasticity in striatal slices.
    Dose-response curves and Schild regression analysis distinguish competitive vs. allosteric mechanisms .

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